molecular formula C10H11ClO2 B1346468 3-(4-Chlorophenyl)butanoic acid CAS No. 5292-23-9

3-(4-Chlorophenyl)butanoic acid

Cat. No. B1346468
CAS RN: 5292-23-9
M. Wt: 198.64 g/mol
InChI Key: LLKLMXXUXVQSIS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)butanoic acid is a chemical compound with the empirical formula C10H11ClO2 and a molecular weight of 198.65 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)butanoic acid is characterized by a chlorophenyl group attached to a butanoic acid moiety . Quantum chemical density functional theory studies have been conducted on similar structures .


Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)butanoic acid is a solid substance . It has a molecular weight of 198.65 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the current literature.

Scientific Research Applications

1. Molecular Structure and Spectral Analysis

3-(4-Chlorophenyl)butanoic acid has been extensively studied for its molecular structure and spectral properties. Research by Muthu and Paulraj (2012) focused on the Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra of 4-amino-3(4-chlorophenyl) butanoic acid. Their study included molecular electronic energy, geometrical structure, vibrational spectra, and thermodynamical properties (Muthu & Paulraj, 2012).

2. Crystal Engineering and Multicomponent Crystals

The compound has been used in crystal engineering, specifically in forming multicomponent crystals with other substances. Báthori et al. (2015) and Malapile et al. (2021) investigated the formation of multicomponent crystals between baclofen (which includes 3-(4-Chlorophenyl)butanoic acid as a moiety) and various acids and bases. These studies highlight the compound's flexibility and versatility in crystal engineering applications (Báthori et al., 2015), (Malapile et al., 2021).

3. Vibrational Assignments and Molecular Docking

Vibrational assignments and molecular docking studies of derivatives of 3-(4-Chlorophenyl)butanoic acid provide insights into their potential as nonlinear optical materials and pharmacological significance. Vanasundari et al. (2017, 2018) conducted detailed studies on this, highlighting the molecule's electronic properties and interactions (Vanasundari et al., 2017), (Vanasundari et al., 2018).

4. Synthetic Applications

The compound has been used in synthesizing enantiomers of certain pharmaceuticals, as shown by Camps et al. (2004), who used it in the synthesis of baclofen enantiomers (Camps et al., 2004).

5. Optical Gating of Synthetic Ion Channels

In nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative, was used for optical gating of synthetic ion channels in a study by Ali et al. (2012). This research demonstrates the compound's application in nanotechnology and synthetic channels (Ali et al., 2012).

6. Environmental Analysis

Rosales-Conrado et al. (2002, 2005) explored methods for determining chlorophenoxy acid herbicides, including derivatives of 3-(4-Chlorophenyl)butanoic acid, in various environmental samples. Their research contributes to environmental monitoring and analysis (Rosales-Conrado et al., 2002), (Rosales-Conrado et al., 2005).

7. Biocatalysis and Asymmetric Synthesis

Xu et al. (2013) utilized biocatalysis for the stereoselective hydrolysis of 3-(4-chlorophenyl)-glutaronitrile, leading to the production of key precursors for optically pure baclofen, demonstrating the compound's potential in asymmetric synthesis (Xu et al., 2013).

8. Antioxidant Properties

Research by Dovbnya et al. (2022) on the synthesis of new compounds with antioxidant properties included derivatives of 3-(4-Chlorophenyl)butanoic acid, showing its relevance in developing potential antioxidants (Dovbnya et al., 2022).

9. Urease Inhibition and Therapeutic Applications

Nazir et al. (2018) investigated indole-based derivatives of 4-(1H-indol-3-yl)butanoic acid, a related compound, for their urease inhibitory potential. This study suggests potential therapeutic applications of these derivatives (Nazir et al., 2018).

Safety And Hazards

The safety data sheet for 3-(4-Chlorophenyl)butanoic acid suggests avoiding breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKLMXXUXVQSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303241
Record name 3-(4-chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)butanoic acid

CAS RN

5292-23-9
Record name NSC157481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
360
Citations
T Jayaprakash, KP Gandhi, G Chinnasamy, K Saranya… - jcdronline.org
1-5Department of Science and Humanities, Nehru Institute of Technology, Coimbatore. 6Dean, Dhanalakshmi srinivasan School of Architecture, Perambalur-621113. 7Associate …
Number of citations: 0 jcdronline.org
S Muthu, EI Paulraj - Solid state sciences, 2012 - Elsevier
The Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra of 4-amino-3(4-chlorophenyl) butanoic acid were recorded in the regions 4000–400 cm −1 and 4000–…
Number of citations: 65 www.sciencedirect.com
M Jeganathan - jcdronline.org
4-amino-3-(4-chlorophenyl)-butanoicacid (4ACBA) otherwise commonly called as Baclofen is a drug used for the treatment of alcohol dependence The solid phase FT-IR and FT-…
Number of citations: 0 jcdronline.org
R Karla, B Ebert, C Thorkildsen, C Herdeis… - Journal of medicinal …, 1999 - ACS Publications
(RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid (10) and the R-form (11) and S-form (12) of (RS)-5-amino-3-(4-chlorophenyl)pentanoic acid, which are homologues of the 4-…
Number of citations: 40 pubs.acs.org
MI Attia, C Herdeis… - Digest Journal of …, 2013 - chalcogen.ro
The principle inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA, 1, Figure 1), exerts its effect through three different receptor subtypes: ligand-gated …
Number of citations: 3 chalcogen.ro
K Vanasundari, V Balachandran, M Kavimani… - Journal of molecular …, 2017 - Elsevier
The experimental FT-IR and FT-Raman spectra of 4 – [(3, 4 –dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid (DMOA) has been recorded. Quantum chemical calculations …
Number of citations: 33 www.sciencedirect.com
K Vanasundari, V Balachandran, M Kavimani… - Journal of Molecular …, 2018 - Elsevier
Spectroscopic and structural investigations of 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid (6DAMB) and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 …
Number of citations: 10 www.sciencedirect.com
RK Duke, RD Allan, CA Drew… - Journal of Labelled …, 1993 - Wiley Online Library
A synthesis of [ 3 H]R‐ and [ 3 H]S‐4‐amino‐3‐phenylbutanoic acid ([ 3 H]R‐ and [ 3 H]S‐β‐phenylGABA) from the unsaturated intermediate by catalytic hydrogenation using tritium gas …
F Belov, A Villinger, J von Langermann - … Crystallographica Section E …, 2022 - scripts.iucr.org
This article provides the first single-crystal XRD-based structure of enantiopure (R)-baclofen (form C), C10H12ClNO2, without any co-crystallized substances. In the enantiopure title …
Number of citations: 1 scripts.iucr.org
RB Silverman, BJ Invergo, MA Levy… - Journal of Biological …, 1987 - Elsevier
The substrate and inhibitory properties of (R)- and (S)-4-amino-3-phenylbutanoic acid, (R)- and (S)-4-amino-3-(4-chlorophenyl)butanoic acid (baclofens), (E)-4-amino-3-phenylbut-2-…
Number of citations: 18 www.sciencedirect.com

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